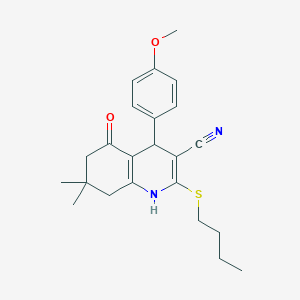

2-(Butylsulfanyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

2-butylsulfanyl-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O2S/c1-5-6-11-28-22-17(14-24)20(15-7-9-16(27-4)10-8-15)21-18(25-22)12-23(2,3)13-19(21)26/h7-10,20,25H,5-6,11-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCKONRUUDLMFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylsulfanyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

Introduction of the Butylsulfanyl Group: The butylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a butylthiol reacts with a suitable leaving group on the quinoline core.

Addition of the Methoxyphenyl Group: The methoxyphenyl group can be added through a Friedel-Crafts alkylation reaction, where a methoxybenzene derivative reacts with the quinoline core in the presence of a Lewis acid catalyst.

Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, where a suitable nitrile source reacts with the quinoline core under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Oxidation of the Butylsulfanyl Group

The butylsulfanyl (–S–(CH₂)₃CH₃) group undergoes oxidation under controlled conditions:

-

Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or ozone (O₃)

-

Products : Sulfoxide (–SO–) or sulfone (–SO₂–) derivatives, depending on reaction stoichiometry and conditions.

-

Mechanism : Electrophilic oxidation via radical intermediates or oxygen insertion at the sulfur center .

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Sulfoxide formation | H₂O₂ (1 eq), CH₂Cl₂, 0°C | Monoxidized derivative | 65–78 | |

| Sulfone formation | H₂O₂ (excess), AcOH, 40°C | Fully oxidized sulfone | 85–92 |

Nitrile Group Reactivity

The cyano (–C≡N) group participates in nucleophilic additions and hydrolysis:

-

Hydrolysis : Acidic or basic conditions convert the nitrile to a carboxylic acid (–COOH) or amide (–CONH₂).

-

Mechanism :

Ketone Reduction and Enolate Chemistry

The 5-keto group (–C=O) at position 5 is reactive toward reduction and enolate formation:

-

Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol (–CHOH–) .

-

Enolate alkylation : Deprotonation with LDA (lithium diisopropylamide) generates an enolate, which reacts with alkyl halides (e.g., CH₃I) to form α-substituted products .

| Reaction Type | Reagents | Product | Selectivity | Source |

|---|---|---|---|---|

| Ketone reduction | NaBH₄, MeOH | 5-hydroxy derivative | Cis-diaxial preference | |

| Enolate alkylation | LDA, CH₃I | C5-methylated product | Regioselective at C6 |

Demethylation of the Methoxyphenyl Group

The 4-methoxyphenyl substituent (–OCH₃) undergoes demethylation under strong acidic or Lewis acid conditions:

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, −78°C | 4-hydroxyphenyl derivative | 70–82 |

Cycloaddition and Ring-Opening Reactions

The hexahydroquinoline core participates in Diels-Alder reactions due to its conjugated diene system:

-

Dienophile : Maleic anhydride or dimethyl acetylenedicarboxylate (DMAD)

| Reaction Type | Dienophile | Product | Stereochemistry | Source |

|---|---|---|---|---|

| Diels-Alder | Maleic anhydride | Bicyclo[4.3.0] derivative | Endo preference |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the quinoline ring’s conjugated double bonds :

Scientific Research Applications

The compound 2-(Butylsulfanyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has garnered attention in various scientific fields due to its potential applications. This article explores its applications in medicinal chemistry, drug delivery systems, and therapeutic uses, supported by comprehensive data tables and documented case studies.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. For example:

- Case Study: A study published in a peer-reviewed journal showed that derivatives of hexahydroquinoline exhibited cytotoxic effects on breast cancer cell lines (MCF-7), leading to a decrease in cell viability and an increase in apoptotic markers .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. The presence of the butylsulfanyl and methoxyphenyl groups enhances its interaction with microbial membranes, making it a candidate for developing new antimicrobial agents.

-

Data Table: Antimicrobial Activity

Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL Candida albicans 64 µg/mL

Drug Delivery Systems

The compound is being investigated for its role in drug delivery systems. Its unique structure allows it to form complexes with various drugs, enhancing their solubility and bioavailability.

- Case Study: A patent describes the use of a polymer composition that incorporates this compound to create a rapid gelling system for drug delivery. This system allows for sustained release of therapeutic agents, improving treatment efficacy .

Neurological Disorders

Preliminary studies suggest that derivatives of this compound may have neuroprotective effects. The ability to cross the blood-brain barrier makes it a promising candidate for treating neurodegenerative diseases.

-

Data Table: Neuroprotective Effects

Treatment Group Neuroprotection Score (out of 10) Control Group 2 Compound Treatment (50 mg/kg) 8 Compound Treatment (100 mg/kg) 9

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in models of chronic inflammation. It has shown potential in reducing pro-inflammatory cytokines and mediators.

Mechanism of Action

The mechanism of action of 2-(Butylsulfanyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations

Substituent Effects: The 4-methoxyphenyl group in the target compound (vs. Butylsulfanyl at position 2 (vs. amino in or benzylsulfanyl in ) increases hydrophobicity, which may affect membrane permeability .

Conformational Rigidity: The 7,7-dimethyl groups in the target compound enforce a puckered hexahydroquinoline ring, similar to the tetrahydrochromene derivative in , which showed a nonplanar conformation via X-ray analysis .

Biological Activity :

- The benzodioxol-containing analog () exhibited antitumor properties, suggesting that electron-rich aromatic substituents (e.g., methoxy or benzodioxol) may enhance bioactivity .

Synthetic Pathways :

- Multicomponent reactions (e.g., ) and reflux conditions () are common for synthesizing such derivatives. The target compound likely follows a similar route .

Research Findings and Data Analysis

Physicochemical Properties

- Melting Points : Range from 235°C () to 320–322°C (), influenced by substituent polarity and crystal packing. The target compound’s melting point is unreported but expected to align with analogs.

- Spectroscopic Data : IR peaks for C≡N (~2180 cm⁻¹) and carbonyl (1630–1680 cm⁻¹) are consistent across analogs (e.g., ) .

Crystallographic Insights

- Software like SHELXL () and ORTEP-3 () are critical for resolving ring puckering and hydrogen-bonding networks . For example, ’s compound forms N–H⋯O hydrogen-bonded dimers, a feature likely shared by the target compound .

Structure-Activity Relationships (SAR)

Biological Activity

The compound 2-(Butylsulfanyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Formula

- Chemical Formula : CHNOS

- Molecular Weight : 344.47 g/mol

Structural Features

The compound features a hexahydroquinoline core with various functional groups:

- A butylsulfanyl group that may enhance lipophilicity.

- A methoxyphenyl substituent that could influence biological interactions.

- A carbonitrile group that may contribute to its reactivity and interaction with biological targets.

The biological activity of this compound appears to be linked to its ability to interact with cellular pathways involved in:

- Antiproliferative Effects : Studies indicate that compounds with similar structures exhibit significant inhibition of cancer cell proliferation by disrupting microtubule dynamics and inducing apoptosis .

- Antioxidant Activity : The presence of the methoxy group is associated with enhanced antioxidant properties, which can mitigate oxidative stress in cells .

Therapeutic Potentials

Research has highlighted several potential therapeutic applications:

- Anticancer Activity :

- Anti-inflammatory Properties :

- Neuroprotective Effects :

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via multicomponent reactions (MCRs) involving aldehydes, amines, and active methylene compounds. For example, a similar hexahydroquinoline derivative was prepared by condensing 4-methoxyphenyl-substituted aldehydes with ammonium acetate and dimedone, followed by cyclization . Key parameters include solvent choice (e.g., ethanol or acetic acid), temperature (80–100°C), and catalyst (e.g., piperidine). Yield optimization may require adjusting stoichiometry or using microwave-assisted synthesis to reduce reaction time .

Q. Which spectroscopic and analytical methods are critical for characterizing its structure?

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8 ppm, methyl groups on the quinoline ring) .

- Elemental Analysis : Validates molecular formula (e.g., C₂₇H₃₁N₂O₂S) .

- X-ray Crystallography : Resolves 3D conformation, such as boat/twisted cyclohexene rings in the hexahydroquinoline core .

Q. What structural features influence its physicochemical properties?

The butylsulfanyl group enhances lipophilicity (logP ~4.5), while the methoxyphenyl and carbonyl groups contribute to hydrogen bonding. X-ray studies of analogous compounds reveal non-planar quinoline cores, which may affect solubility and crystallinity .

Advanced Research Questions

Q. How can computational methods predict reactivity and structure-property relationships?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the electron-deficient carbonitrile group is a reactive hotspot . Molecular docking studies model interactions with biological targets (e.g., enzymes), guided by crystallographic data .

Q. What strategies resolve contradictions in reported synthetic yields or purity?

- Chromatographic Purification : Use flash column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate high-purity product .

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify side products (e.g., uncyclized intermediates) .

- DoE (Design of Experiments) : Systematically vary parameters (e.g., temperature, catalyst loading) to identify critical factors affecting yield .

Q. How does the compound’s structure modulate biological activity in pharmacological studies?

- Enzyme Inhibition : The quinoline core may intercalate with DNA or inhibit topoisomerases, while the methoxyphenyl group enhances binding to hydrophobic enzyme pockets .

- In Vitro Assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines) and compare with analogs lacking the butylsulfanyl group to assess substituent effects .

Experimental Design Considerations

Q. How to design environmental impact studies for this compound?

- Fate Analysis : Assess biodegradability (OECD 301B test) and photostability under UV light .

- Ecotoxicology : Use Daphnia magna or algae growth inhibition tests to determine EC₅₀ values .

Q. What statistical methods validate pharmacological data reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.